Clorhidrato de neamina

Descripción general

Descripción

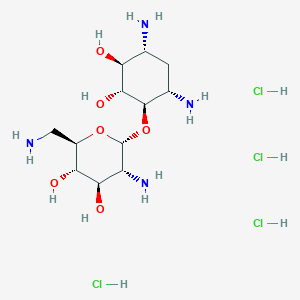

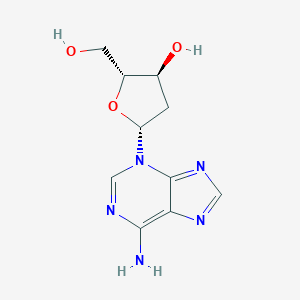

Neamine is a naturally occurring aminoglycoside antibiotic that has been extensively studied due to its potential as a core structure for the development of new antibiotics. It is a pseudodisaccharide core found in aminoglycoside antibiotics, and its activity has been correlated with its ability to bind to RNA, particularly the Escherichia coli 16S A-site ribosomal RNA, and inhibit in vitro protein synthesis . The structure of neamine has been synthesized from various starting materials, including paromamine and kanamycin, through a series of chemical reactions that involve tosylation, azido group replacement, catalytic hydrogenation, and de-N-acetylation .

Synthesis Analysis

The synthesis of neamine and its analogues has been achieved through different synthetic routes. One approach involves the use of tri-N-acetylparomamine, which undergoes preferential tosylation followed by azido group replacement and catalytic hydrogenation to yield a diacetamido derivative. De-N-acetylation of this product results in neamine . Another synthesis route starts with 3,4-di-O-acetyl-2-deoxy-2-(p-methoxybenzylidene-amino)-6-O-tosyl-α-D-glucopyranosyl bromide and involves the discussion of the influence of N-protecting groups for glycosylation, leading to the synthesis of neamine and its position isomer .

Molecular Structure Analysis

The molecular structure of neamine is characterized by its pseudodisaccharide core, which is essential for its antibiotic activity. The position of amino groups around the glucopyranose ring is a critical factor in the molecule's ability to bind RNA and inhibit protein synthesis. The synthesis of structural isomers of neamine has provided insights into the importance of the arrangement of functional groups for its biological activity .

Chemical Reactions Analysis

Neamine's chemical reactions are central to its synthesis and the development of new derivatives with enhanced biological activity. The modification of neamine's structure, such as connecting arginine or lysine to the 5-hydroxyl group using ethylenediamine as a linker, has been shown to increase its binding affinity to RNA and exhibit antibacterial activities. These chemical modifications suggest a promising direction for the development of new antibiotics targeting RNA .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of neamine hydrochloride, the synthesis and evaluation of neamine derivatives imply that the molecule's solubility, stability, and reactivity are amenable to chemical modifications. The ability to synthesize high-load oligomeric monoamine hydrochlorides through ring-opening metathesis polymerization (ROMP) indicates that neamine and its derivatives can be manipulated to enhance their chemical properties for various applications .

Aplicaciones Científicas De Investigación

Actividad antibacteriana

Clorhidrato de neamina: se ha identificado como un producto de degradación del antibiótico aminoglucósido neomicina . Retiene algunas de las propiedades antibacterianas de su compuesto padre. Esto lo convierte en un agente valioso para estudiar nuevas estrategias antibacterianas, especialmente en el contexto de la resistencia a los antibióticos.

Investigación sobre el cáncer

En el campo de la oncología, This compound ha mostrado promesa en la inhibición de la progresión del cáncer. Un estudio demostró que la neamina podría suprimir la angiogénesis mediada por angiogenina y la proliferación de células cancerosas, particularmente en modelos de cáncer oral . Esto sugiere aplicaciones potenciales en el desarrollo de agentes terapéuticos dirigidos a la angiogénesis tumoral.

Estudios farmacológicos

Como una pequeña molécula experimental, This compound se utiliza en la investigación farmacológica para explorar sus interacciones, mecanismo de acción y posibles aplicaciones terapéuticas . Se puede estudiar su papel en varios procesos celulares para comprender cómo se puede aprovechar para tratar enfermedades.

Análisis de interacción de fármacos

This compound: también se utiliza para estudiar las interacciones de fármacos. Por ejemplo, puede disminuir la tasa de excreción de ciertos fármacos, lo que potencialmente lleva a niveles séricos más altos . Comprender estas interacciones es crucial para desarrollar combinaciones farmacéuticas seguras.

Inhibición de la angiogénesis

La capacidad del compuesto para inhibir la angiogénesis, la formación de nuevos vasos sanguíneos, es particularmente relevante en el contexto de enfermedades donde la angiogénesis juega un papel crítico, como el cáncer y la degeneración macular .

Investigación de biología molecular

En biología molecular, This compound se puede utilizar para estudiar la función de la transcripción del ARN ribosómico y su regulación. Dado que la angiogenina estimula la transcripción del ARNr, el efecto inhibitorio de la neamina sobre la angiogenina puede ayudar a diseccionar estas vías .

Desarrollo de agentes antitumorales

La investigación ha indicado que This compound puede ser un compuesto líder para el desarrollo de nuevos agentes antitumorales. Su capacidad para inhibir funciones específicas de las células cancerosas y la angiogénesis proporciona una base para crear terapias contra el cáncer dirigidas .

Patrón de referencia en las pruebas farmacéuticas

Por último, This compound sirve como patrón de referencia en las pruebas farmacéuticas, asegurando la identidad, pureza y calidad de los productos farmacéuticos . Esta aplicación es vital para mantener los estándares y la seguridad de los medicamentos.

Mecanismo De Acción

Target of Action

Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic

Mode of Action

It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .

Biochemical Pathways

It is known that angiogenin, the target of neamine hydrochloride, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .

Pharmacokinetics

After intravenous administration of Neamine hydrochloride, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of Neamine hydrochloride administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .

Result of Action

Neamine hydrochloride has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, Neamine hydrochloride inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .

Action Environment

The low bioavailability of neamine hydrochloride administered through extravascular routes suggests that the method of administration may influence its efficacy .

Safety and Hazards

Direcciones Futuras

Amphiphilic neamine derivatives, such as 3’,6-dinonyl neamine and its branched isomer, 3’,6-di(dimethyloctyl) neamine, have shown promising antibacterial potential against ESKAPE pathogens, including P. aeruginosa, ESBL, and carbapenemase strains . These derivatives are considered promising candidates for further development .

Propiedades

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

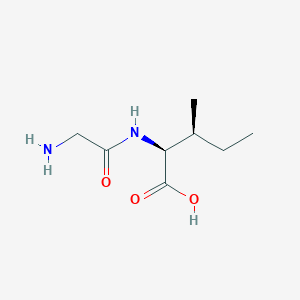

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)